molecular formula C25H27F3N4O3 B1247504 Unii-G3MY6fge1J CAS No. 701232-94-2

Unii-G3MY6fge1J

Cat. No.: B1247504
CAS No.: 701232-94-2
M. Wt: 488.5 g/mol
InChI Key: YFJNLPDVCDNOMJ-UHFFFAOYSA-N
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Preparation Methods

    Reagents: Common reagents such as acids, bases, solvents, and catalysts.

    Conditions: Controlled temperature, pressure, and pH conditions to ensure the desired chemical transformations.

    Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

CHEMBL3235321 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: Reactions may require specific solvents, catalysts, and temperature control to achieve the desired products.

    Major Products: The major products formed depend on the specific reactions and conditions used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

CHEMBL3235321 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in chemical studies to understand reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of CHEMBL3235321 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, affecting metabolic pathways.

    Receptor Interaction: Modulating receptor activity, influencing cellular signaling and response.

    Pathways Involved: Involvement in pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

CHEMBL3235321 can be compared with other similar bioactive molecules to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as CHEMBL1234567 and CHEMBL2345678.

    Uniqueness: Unique structural features or biological activities that distinguish CHEMBL3235321 from other compounds.

    Comparison: Differences in potency, selectivity, and therapeutic potential.

Properties

CAS No.

701232-94-2

Molecular Formula

C25H27F3N4O3

Molecular Weight

488.5 g/mol

IUPAC Name

2-[6-[4-amino-7,7-dimethyl-2-(trifluoromethyl)pyrimido[4,5-b][1,4]oxazin-6-yl]spiro[1,2-dihydroindene-3,4'-cyclohexane]-1'-yl]acetic acid

InChI

InChI=1S/C25H27F3N4O3/c1-23(2)19(30-18-20(29)31-22(25(26,27)28)32-21(18)35-23)15-3-4-16-14(12-15)7-10-24(16)8-5-13(6-9-24)11-17(33)34/h3-4,12-13H,5-11H2,1-2H3,(H,33,34)(H2,29,31,32)

InChI Key

YFJNLPDVCDNOMJ-UHFFFAOYSA-N

SMILES

CC1(C(=NC2=C(N=C(N=C2O1)C(F)(F)F)N)C3=CC4=C(C=C3)C5(CCC(CC5)CC(=O)O)CC4)C

Canonical SMILES

CC1(C(=NC2=C(N=C(N=C2O1)C(F)(F)F)N)C3=CC4=C(C=C3)C5(CCC(CC5)CC(=O)O)CC4)C

Synonyms

(5'-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)-2',3'-dihydrospiro(cyclohexane-1,1'-inden)-4-yl)acetic acid
(trans-5'-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)-2',3'-dihydrospiro(cyclohexane-1,1'-inden)-4-yl)acetic acid monobenzenesulfonate
JTT-553

Origin of Product

United States

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